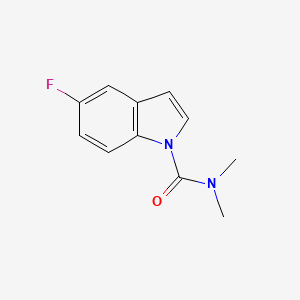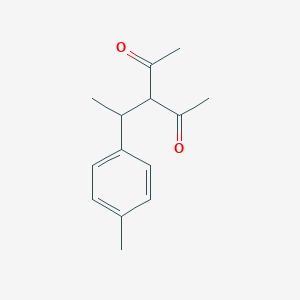
3-(1-p-Tolylethyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-p-Tolylethyl)pentane-2,4-dione is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29152 g/mol . This compound is characterized by the presence of a tolylethyl group attached to a pentane-2,4-dione backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1-p-Tolylethyl)pentane-2,4-dione can be synthesized from 1-(4-Methylphenyl)ethanol and acetylacetone . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and reduce production costs. The raw materials, 1-(4-Methylphenyl)ethanol and acetylacetone, are sourced in bulk, and the reaction is monitored to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-p-Tolylethyl)pentane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the diketone functional group, which is highly reactive.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(1-p-Tolylethyl)pentane-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-p-Tolylethyl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity . The diketone functional group allows it to participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .
Comparación Con Compuestos Similares
3-(1-p-Tolylethyl)pentane-2,4-dione can be compared with other similar compounds such as:
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione (DBPD): This compound has a dimethylamino group instead of a tolylethyl group, which affects its reactivity and applications.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD): Similar to DBPD, this compound has an allylidene group, leading to different chemical properties and uses.
3-Allylacetylacetone (3all-acac): This compound has an allyl group, which influences its complexation behavior with metal ions.
3-Benzylacetylacetone (3ben-acac):
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O2/c1-9-5-7-13(8-6-9)10(2)14(11(3)15)12(4)16/h5-8,10,14H,1-4H3 |
Clave InChI |
FZKOFGPEMSIZDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
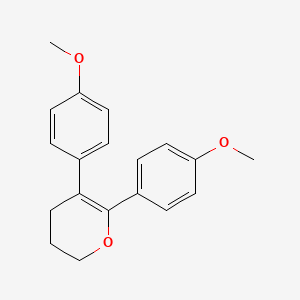
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
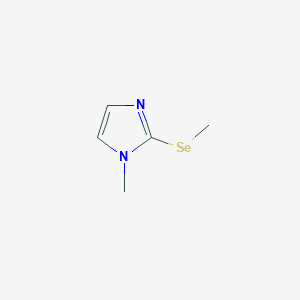

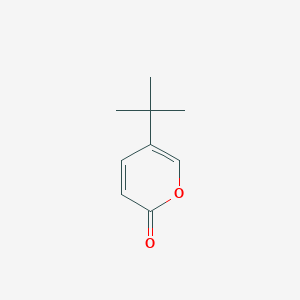
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
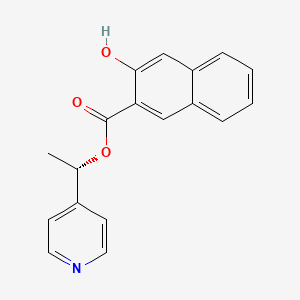
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)
